

[Ala17]-MCH: A Technical Guide to its Discovery, Synthesis, and In Vitro Characterization

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Compound of Interest

Compound Name: [Ala17]-MCH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), a potent agonist of the melanin-concentrating hormone (MCH) receptors. This document details its discovery, a comprehensive protocol for its chemical synthesis and purification, and methodologies for its characterization through receptor binding and functional assays.

Introduction to [Ala17]-MCH

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a significant role in the regulation of energy homeostasis, appetite, and other physiological processes. Its effects are mediated through two G protein-coupled receptors, MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). [Ala17]-MCH is a synthetic analog of the native human MCH, where the glutamic acid at position 17 has been substituted with an alanine residue. This modification has been shown to enhance the peptide's agonistic activity, particularly at the MCHR1.

Quantitative Biological Data

The biological activity of [Ala17]-MCH has been characterized by its binding affinity (K_i) and its functional potency (EC_{50}) at both MCH receptor subtypes.

Compound	Receptor	Binding Affinity (K _i) (nM)	Functional Potency (EC ₅₀) (nM)
[Ala17]-MCH	MCHR1	0.16	17
MCHR2	34	54	

Data compiled from commercially available sources.

Synthesis and Purification of [Ala17]-MCH

The following is a detailed protocol for the solid-phase peptide synthesis (SPPS) of **[Ala17]-MCH**, based on standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials and Reagents

- Fmoc-protected amino acids
- Rink Amide MBHA resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- Ethyl cyanohydroxyiminoacetate (Oxyma)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- 1,2-Ethanedithiol (EDT)
- Water (HPLC grade)
- Acetonitrile (ACN) (HPLC grade)

- Diethyl ether

Experimental Protocol: Solid-Phase Peptide Synthesis

- Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
- Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine.
- Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the **[Ala17]-MCH** sequence (H-Asp(OtBu)-Phe-Asp(OtBu)-Met-Leu-Arg(Pbf)-Cys(Trt)-Met-Leu-Gly-Arg(Pbf)-Val-Tyr(tBu)-Arg(Pbf)-Pro-Cys(Trt)-Ala-Gln(Trt)-Val-OH). Use a 4-fold excess of Fmoc-amino acid, DIC, and Oxyma in DMF. Allow the coupling reaction to proceed for 2 hours.
- Washing: Wash the resin with DMF and DCM after each coupling step.
- Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
- On-Resin Cyclization: After the final amino acid coupling and Fmoc deprotection, perform on-resin cyclization to form the disulfide bridge between the two cysteine residues. This is achieved by treating the resin with a solution of 10% dimethyl sulfoxide (DMSO) in DMF overnight.
- Final Deprotection and Cleavage: Wash the resin with DMF and DCM and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/EDT/water (94:1:2.5:2.5) for 3 hours.
- Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

- Lyophilization: Lyophilize the purified fractions to obtain the final **[Ala17]-MCH** peptide as a white powder.
- Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

In Vitro Characterization Protocols

Radioligand Binding Assay for MCH Receptors

This protocol describes a competitive binding assay to determine the affinity of **[Ala17]-MCH** for MCHR1 and MCHR2.

- Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing human MCHR1 or MCHR2.
- [¹²⁵I]-MCH (Radioligand)
- **[Ala17]-MCH** (unlabeled competitor)
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.
- Glass fiber filters.
- Scintillation cocktail.
- Reaction Setup: In a 96-well plate, add 50 μL of binding buffer, 50 μL of varying concentrations of unlabeled **[Ala17]-MCH**, and 50 μL of a fixed concentration of [¹²⁵I]-MCH.
- Incubation: Initiate the binding reaction by adding 50 μL of the cell membrane preparation (containing 10-20 μg of protein). Incubate the plate at room temperature for 90 minutes with gentle agitation.
- Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Washing: Wash the filters three times with ice-cold wash buffer.

- **Scintillation Counting:** Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the concentration of **[Ala17]-MCH** that inhibits 50% of the specific binding of [¹²⁵I]-MCH (IC₅₀). Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.

Calcium Mobilization Assay for MCH Receptor Activation

This protocol measures the functional potency of **[Ala17]-MCH** by detecting changes in intracellular calcium levels upon receptor activation.

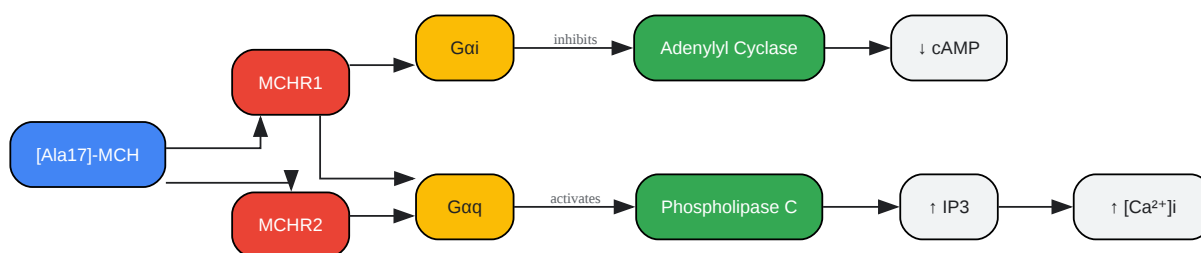
- CHO-K1 or HEK293 cells stably co-expressing human MCHR1 or MCHR2 and a Gαq/i5 chimera.
- Fluo-4 AM or other suitable calcium-sensitive dye.
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Probenecid.
- **[Ala17]-MCH.**
- **Cell Plating:** Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
- **Dye Loading:** Load the cells with Fluo-4 AM in HBSS containing probenecid for 1 hour at 37°C.
- **Washing:** Gently wash the cells with HBSS to remove excess dye.
- **Compound Addition:** Add varying concentrations of **[Ala17]-MCH** to the wells.
- **Fluorescence Measurement:** Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) at an excitation wavelength of 494 nm and an emission wavelength of 516 nm.

- Data Analysis: Plot the change in fluorescence as a function of the **[Ala17]-MCH** concentration and determine the EC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

MCH Receptor Signaling Pathways

MCH receptors primarily couple to Gi and Gq G-proteins to initiate downstream signaling cascades.

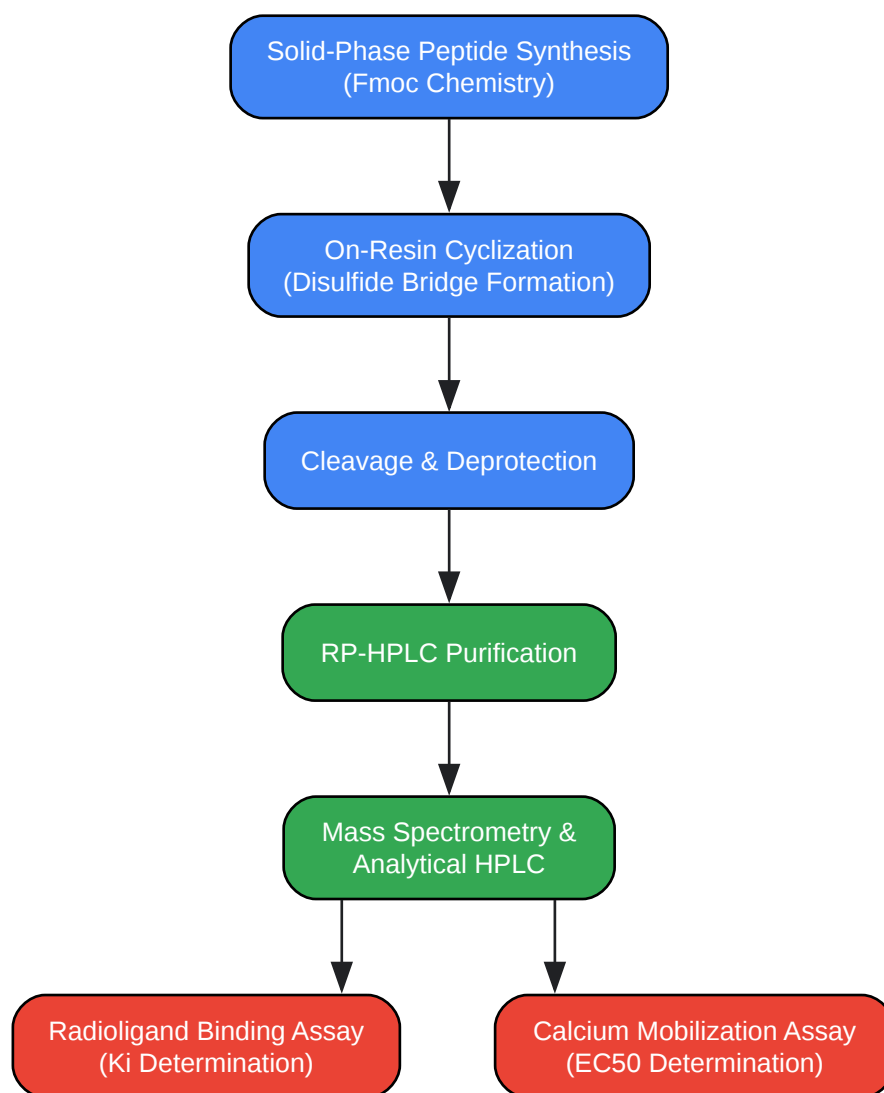


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Caption: MCH Receptor Signaling Pathways.

Experimental Workflow for [Ala17]-MCH Synthesis and Characterization

The overall process from peptide synthesis to biological characterization follows a logical workflow.



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Caption: Synthesis and Characterization Workflow.

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